N-Methylphenylalanyl-prolyl-arginine

Description

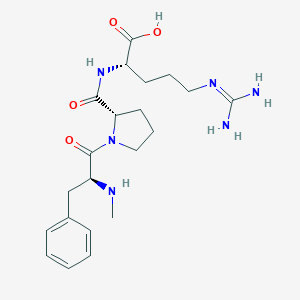

Structure

2D Structure

3D Structure

Properties

CAS No. |

162435-91-8 |

|---|---|

Molecular Formula |

C21H32N6O4 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C21H32N6O4/c1-24-16(13-14-7-3-2-4-8-14)19(29)27-12-6-10-17(27)18(28)26-15(20(30)31)9-5-11-25-21(22)23/h2-4,7-8,15-17,24H,5-6,9-13H2,1H3,(H,26,28)(H,30,31)(H4,22,23,25)/t15-,16-,17-/m0/s1 |

InChI Key |

LVCPRLFCRFDKSQ-ULQDDVLXSA-N |

SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |

Other CAS No. |

162435-91-8 |

sequence |

FPR |

Synonyms |

D-MePhe-Pro-Arg-H MePhe-Pro-Arg N-methylphenylalanyl-prolyl-arginine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methylphenylalanyl Prolyl Arginine Analogues

Advanced Peptide Synthesis Techniques for N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance of the N-methyl group, which can impede coupling reactions. peptide.com Both solid-phase and solution-phase strategies have been developed to address these difficulties.

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating N-methylated peptides. However, the coupling of an amino acid to an N-methylated N-terminus is notoriously difficult and often results in low yields. nih.govacs.org To overcome this, specialized coupling reagents and optimized protocols are necessary.

Key challenges in the SPPS of N-methyl-rich peptides include:

Poor Acylation Rates: The steric bulk of the N-methyl group hinders the approach of the incoming activated amino acid. acs.org

Side Reactions: Undesirable reactions such as the formation of diketopiperazines (DKPs) and fragmentation between consecutive N-methylamino acids can occur, particularly during the acid-mediated cleavage of the peptide from the resin. nih.gov

Epimerization: There is a risk of racemization at the stereocenters of the amino acid residues. acs.org

To achieve higher yields and purity, several advanced coupling reagents have been employed. Reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or combinations such as PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have proven to be effective for these challenging coupling steps. peptide.comnih.gov Other successful reagents include HATU, BOP-Cl, and PyBroP. peptide.com Microwave-assisted coupling has also been shown to enhance the efficiency of difficult coupling steps onto a methylated N-terminus. springernature.com

Monitoring the progress of coupling reactions is also critical. Traditional ninhydrin (B49086) tests are ineffective for secondary amines like N-methylated residues, necessitating alternative methods such as the bromophenol blue test. peptide.com

Table 1: Coupling Reagents for N-Methylated Peptide Synthesis

| Reagent | Description | Reference |

|---|---|---|

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective coupling reagent for sterically hindered amino acids. peptide.com |

| PyAOP | (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) | A promising reagent for coupling protected N-methylamino acids. nih.gov |

| PyBOP/HOAt | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / (1-Hydroxy-7-azabenzotriazole) | A combination that shows good results for difficult couplings. peptide.comnih.gov |

| PyBroP | (Bromotripyrrolidinophosphonium hexafluorophosphate) | Used with cooling and a base like DIPEA to facilitate coupling. peptide.com |

Solution-Phase Synthetic Strategies

Solution-phase synthesis offers an alternative to SPPS and can be advantageous for scaling up the production of N-methylated peptides. scielo.org.mx This approach allows for the purification of intermediates at each step, potentially leading to a purer final product.

Efficient coupling of N-methyl amino acids in solution can be achieved using reagents like HATU, which promotes high yields and short reaction times under mild conditions. scielo.org.mx Micro-flow reactor technology has also emerged as a powerful tool for solution-phase peptide synthesis. nii.ac.jp This technology enables precise control over reaction time and temperature, which can accelerate amide bond formation while minimizing undesired side reactions like epimerization. For instance, micro-flow systems have been used to generate highly electrophilic intermediates that couple rapidly with amino esters to afford N-methylated peptides in high yields. nii.ac.jp

A general method for site-specific N-methylation in solution involves the synthesis of N-nosyl protected peptides, which can then be methylated. This process is compatible with Fmoc solution-phase peptide synthesis and avoids the need for chromatographic purification of the final methylated products. researchgate.net

Incorporation of N-Methylamino Acids and Non-Canonical Residues

The incorporation of N-methylamino acids first requires their synthesis, as many are not commercially available. acs.orgacs.org An efficient method involves the N-alkylation of Nα-arylsulfonylamino esters, followed by ester cleavage. This procedure allows for the preparation of Nα-methylamino acids that are compatible with standard Fmoc-SPPS coupling conditions. acs.org Another approach involves the methylation of N-benzyloxycarbonyl amino acid derivatives using sodium hydride and methyl iodide. cdnsciencepub.com

Beyond traditional chemical synthesis, ribosomal strategies have been developed for incorporating N-methylated amino acids into peptides and proteins. nih.gov By using modified ribosomes and supplementing with bacterial elongation factor P (EF-P), the ribosomal incorporation of several N-methylated amino acids can be significantly improved. This biological approach offers a pathway to producing complex N-methylated peptides that may be difficult to access through purely chemical means. nih.gov

The incorporation of other non-canonical residues, such as non-polar amino acids, is also a key strategy in modifying peptide analogues. For example, the synthesis of arginine analogues with modified α-amines can be used to increase lipophilicity and stability. lookchem.commdpi.com

Design Principles for Structural Analogues

Modification of P1, P1', and P2' Residues for Enhanced Potency and Selectivity

In protease inhibitors, the amino acid residues are labeled P3, P2, P1, P1', P2', etc., based on their position relative to the cleaved peptide bond. The P1 arginine residue of the Phe-Pro-Arg motif is crucial for binding to the S1 specificity pocket of thrombin, which contains a key aspartic acid residue (Asp189). nih.gov

Modifications at the P1', P2', and other positions are used to optimize interactions with corresponding subsites on the target enzyme.

P1' Modifications: Introducing bulky, nonpolar residues at the P1' position can lead to favorable interactions with the S1' subsite of thrombin. For example, substituting the P1' residue with L-norleucine or L-beta-(2-thienyl)alanine has been shown to significantly lower the inhibition constant (Ki), indicating higher affinity. nih.gov

P2' Modifications: The S2' pocket of thrombin is less well-defined, but modifications at the P2' position can still influence binding and selectivity.

P1 Modifications: While the P1 arginine is critical, isosteres or nonproteinogenic amino acids can be used to replace it. For instance, replacing the essential guanidinium (B1211019) group with an isostere like canavanine can maintain interactions with the target enzyme while potentially improving properties like membrane permeability. researchgate.net

The systematic substitution of these residues, sometimes referred to as a "scan," allows for the mapping of structure-activity relationships to identify analogues with the highest potency and selectivity. nih.gov

Table 2: Impact of P1' Modification on Thrombin Inhibitor Potency

| P1' Residue | Linker | Ki Value (M) | Reference |

|---|---|---|---|

| Gly | Gly-Gly-Gly-βAla | (baseline) | nih.gov |

| L-Norleucine | Gly-Gly-Gly-βAla | (8.2 ± 0.6) x 10-14 | nih.gov |

| L-beta-(2-thienyl)alanine | Gly-Gly-Gly-βAla | (5.1 ± 0.4) x 10-14 | nih.gov |

| L-Norleucine | 12-aminododecanoic acid | (3.8 ± 0.6) x 10-14 | nih.gov |

Macrocyclization and Linker Strategies in Bivalent Inhibitors

Macrocyclization is a powerful strategy for improving the therapeutic potential of peptides. By cyclizing the peptide backbone or using side-chain "staples," the molecule is constrained into a more rigid, bioactive conformation. nih.gov This pre-organization can lead to:

Enhanced Binding Affinity: Reduced conformational flexibility lowers the entropic penalty of binding. nih.gov

Increased Stability: Cyclic peptides are often more resistant to degradation by proteases. nih.govnih.gov

Improved Permeability: Macrocyclization can improve a peptide's ability to cross cell membranes. nih.gov

Common macrocyclization methods include head-to-tail amide bond formation, disulfide bridging between cysteine residues, and the formation of stable thioether linkages. nih.govjpt.com

Bivalent inhibitors are designed to bind to two distinct sites on a target protein simultaneously, which can dramatically increase affinity and specificity. nih.govpnas.org In the context of thrombin, bivalent inhibitors typically have one moiety that binds to the active (catalytic) site and a second that binds to a distal fibrinogen-binding site (exosite 1). nih.govnih.gov These two binding elements are connected by a linker. The design of the linker is crucial for ensuring that both heads can bind to their respective sites optimally. pnas.orgpnas.org Studies have shown that optimizing the linker length and composition can lead to a significant enhancement in inhibitory efficiency. nih.govpnas.org For example, simplifying a Gly-Gly-Gly-βAla linker to a single 12-aminododecanoic acid molecule resulted in improved affinity for thrombin. nih.gov

Enzymatic Inhibition Profile and Mechanistic Elucidation of N Methylphenylalanyl Prolyl Arginine Analogues

Thrombin Inhibition: Specificity and Kinetic Analysis

N-Methylphenylalanyl-prolyl-arginine analogues have been identified as potent and specific inhibitors of thrombin, a key enzyme in the blood coagulation cascade. The introduction of a methyl group on the alpha-nitrogen of the P1 arginine residue is a critical modification that significantly influences the inhibitory profile of these compounds.

Determination of Inhibition Constants (Ki) and Mechanism of Reversibility

A series of bivalent thrombin inhibitors, which feature a D-phenylalanyl-prolyl-N(alpha)(methyl)arginyl segment designed to block the active site, have been synthesized and evaluated. researchgate.net One particularly potent analogue, designated I-11, which consists of D-cyclohexylalanine-Pro-N(alpha)(Me)Arg-Thr-(Gly)5-DYEPIPEEA-Cha-D-Glu, demonstrated a remarkably low inhibition constant (Ki) of 37 pM. researchgate.net This indicates a very high affinity for thrombin. The methylation at the P1 position, while leading to a moderate decrease in affinity compared to unmethylated counterparts, confers a significant advantage in terms of proteolytic stability. researchgate.net

The mechanism of inhibition for related peptide inhibitors has been shown to be competitive. For instance, the peptide Arg-Pro-Pro-Gly-Phe (RPPGF) competitively inhibits α-thrombin from hydrolyzing a chromogenic substrate with a Ki of 1.75 +/- 0.03 mM. nih.govresearchgate.net This suggests that these inhibitors bind to the active site of thrombin, thereby preventing the substrate from binding and being cleaved.

Active Site Occupation and Conformational Dynamics upon Binding

X-ray crystallography studies of an inhibitor, I-11, in complex with human α-thrombin have provided detailed insights into its binding mode. nih.gov The N-terminal fragment of the inhibitor occupies the active site of the enzyme. nih.gov A key interaction involves the N(alpha)(Me) group, which is oriented towards the carbonyl oxygen atom of Serine-214 in the thrombin active site. nih.gov This orientation causes a displacement of the Serine-195 O(gamma) atom from its usual position. nih.gov This structural rearrangement is believed to be the basis for the observed resistance to cleavage, as it impairs the necessary geometry for the nucleophilic attack by Serine-195 on the carbonyl group of the methylated arginine. nih.gov

Molecular modeling further supports the idea that a significant reorganization of hydrogen bonds within the active site of thrombin is responsible for the proteolytic stability of these inhibitors. researchgate.net For the related peptide RPPGF, it has been shown to bind to the active site by forming a parallel β-strand with residues Serine-214 to Glycine-216 and interacting with the catalytic triad residues Histidine-57, Aspartate-189, and Serine-195. nih.govresearchgate.net

Proteolytic Stability and Resistance to Enzyme Cleavage

A significant advantage of N-methylation at the P1 arginine residue is the enhanced resistance to proteolytic cleavage by thrombin. researchgate.net This stability is observed irrespective of the amino acid at the P1' position. researchgate.net Bivalent peptidic thrombin inhibitors containing an N-terminal D-cyclohexylalanine-Pro-N(alpha)(Me)Arg active-site fragment have been shown to remain stable in buffered solution at pH 7.8 for at least 15 hours. nih.gov This is a notable improvement over earlier generations of thrombin inhibitors, such as hirulogs, which required a proline at the P1' position to minimize cleavage. researchgate.net The structural basis for this stability lies in the altered geometry of the active site upon inhibitor binding, which hinders the catalytic action of thrombin. nih.gov

Broad Serine Protease Target Spectrum and Selectivity

While highly potent against thrombin, the selectivity of this compound analogues against other serine proteases is a critical aspect of their pharmacological profile.

Differential Inhibition of Trypsin-like Serine Proteases (e.g., Factor Xa, Plasmin, Trypsin)

Trypsin-like serine proteases are involved in numerous physiological and pathological processes. researchgate.net The inhibitor I-11, with its high affinity for thrombin, was found to be highly selective, showing no inhibition of the related serine proteases trypsin, factor Xa, and plasmin. researchgate.net This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes off-target effects. The nature of the amino acid at the P1 position is a key determinant of specificity for trypsin-like proteases. researchgate.net For instance, replacing the P1 arginine with phenylalanine or tryptophan in a different inhibitor scaffold resulted in weak inhibition of trypsin and plasmin. nih.gov

Inhibition of Other Serine Protease Classes (e.g., Chymotrypsin, Neutrophil Elastase, Cathepsin G)

The activity of this compound analogues against other classes of serine proteases, such as those found in neutrophils, is also of interest. Neutrophil elastase and cathepsin G are involved in inflammatory processes. nih.govnih.gov Cathepsin G exhibits dual substrate specificity, cleaving after both positively charged and aromatic amino acid residues. frontiersin.org While specific data on the inhibition of chymotrypsin, neutrophil elastase, and cathepsin G by this compound itself is limited in the provided context, the general principles of serine protease inhibition suggest that the specificity is largely dictated by the interactions between the inhibitor's side chains and the enzyme's specificity pockets. For example, inhibitors with a P1 phenylalanine are effective against chymotrypsin. nih.gov

| Compound/Analogue | Target Enzyme | Inhibition Constant (Ki) |

| I-11 | Thrombin | 37 pM |

| I-11 | Trypsin | No inhibition |

| I-11 | Factor Xa | No inhibition |

| I-11 | Plasmin | No inhibition |

| Arg-Pro-Pro-Gly-Phe (RPPGF) | α-Thrombin | 1.75 +/- 0.03 mM |

Interactions with Arginine-Modifying Enzymes

Protein Arginine N-Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. nih.gov This post-translational modification plays a crucial role in various cellular processes, including signal transduction, gene regulation, and protein transport. acs.org There are nine known PRMTs in mammals, classified into three types based on the type of methylation they catalyze. nih.gov

Given that this compound contains an arginine residue, it has the potential to interact with PRMTs as either a substrate analog or an inhibitor. As a substrate analog, the arginine moiety of the peptide could be recognized and methylated by a PRMT. PRMTs often recognize specific sequence motifs flanking the target arginine residue. mdpi.com For instance, PRMT1, PRMT3, PRMT6, and PRMT8 show a preference for glycine-arginine-rich (GAR/RGG/RG) motifs. mdpi.com The proline residue adjacent to arginine in this compound could influence its recognition by different PRMTs.

Alternatively, analogues of this peptide could be designed as inhibitors of PRMTs. A significant challenge in developing PRMT inhibitors is achieving specificity for a particular PRMT family member due to the high conservation of the SAM-binding site. nih.gov One strategy to overcome this is the development of peptide-based transition state mimicking inhibitors. nih.gov These inhibitors are designed to mimic the intermediate state of the methylation reaction and bind tightly to the active site of the enzyme. By incorporating a modified arginine residue within a peptide sequence that is selectively recognized by a specific PRMT, it is possible to create a potent and selective inhibitor. nih.gov For example, histone H4 tail peptide-based transition state mimics have been synthesized that show low micromolar inhibition of PRMT1 and PRMT6. nih.gov Therefore, derivatives of this compound could potentially be engineered to act as specific PRMT inhibitors.

Aminopeptidase N (APN), also known as CD13, is a membrane-bound zinc metallopeptidase that plays a role in various physiological processes, including peptide metabolism and signal transduction. scbt.commdpi.com It is also implicated in pathological conditions such as cancer, where it is often overexpressed. mdpi.com APN catalyzes the removal of neutral amino acids from the N-terminus of peptides. scbt.com

A series of L-arginine derivatives have been designed and synthesized as inhibitors of APN. nih.gov Research has shown that many of these compounds exhibit significant inhibitory activity against APN. nih.gov The design of these inhibitors often focuses on creating molecules that can effectively interact with the active site of the enzyme, which contains a zinc ion essential for catalysis. The inhibitory potency of these arginine derivatives can be influenced by the nature of the substituents on the arginine scaffold.

For instance, studies on L-arginine derivatives have demonstrated that modifications to the peptide backbone can lead to compounds with high inhibitory activities against APN. nih.gov In one study, two L-arginine derivatives, compounds 5q and 5s, showed IC50 values of 5.3 µM and 5.1 µM, respectively, which are comparable to the well-known APN inhibitor bestatin (IC50 = 3.8 µM). nih.gov This suggests that the arginine scaffold is a promising starting point for the development of novel APN inhibitors. Given its structure, this compound or its analogues could potentially exhibit inhibitory activity against APN, although specific studies on this compound are needed to confirm this.

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. nih.gov There are three main isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). nih.gov All three isoforms utilize L-arginine as a substrate to produce NO and L-citrulline. nih.gov

The N-methylarginine moiety within this compound is a well-known modulator of NOS activity. Specifically, N-methylated arginine derivatives, such as N(G)-monomethyl-L-arginine (L-NMMA), act as competitive inhibitors of all three NOS isoforms. oup.com L-NMMA is structurally very similar to L-arginine and therefore competes with it for binding to the active site of the enzyme. researchgate.net The IC50 for L-NMMA on all three NOS isoforms is in the range of 2–5 µM. oup.com

The inhibitory effect of N-methylarginine derivatives is a result of their ability to bind to the active site of NOS without being productively converted to NO. While L-NMMA acts as a competitive inhibitor for all NOS isoforms, it can also behave as a reaction-based inhibitor for iNOS and nNOS, but not eNOS. nih.gov This means that for iNOS and nNOS, L-NMMA is slowly metabolized by the enzyme, leading to a more complex inhibitory mechanism. nih.gov The presence of an N-methylated arginine in the structure of this compound suggests that this compound or its metabolites could modulate NOS activity by inhibiting the production of nitric oxide.

| Compound | Target Isoform(s) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N(G)-monomethyl-L-arginine (L-NMMA) | All NOS isoforms | 2-5 | Competitive inhibitor; reaction-based for iNOS and nNOS |

| Asymmetric dimethylarginine (ADMA) | All NOS isoforms | Equipotent with L-NMMA | Competitive inhibitor |

| Symmetric dimethylarginine (SDMA) | None | No effect | - |

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.gov This enzyme plays a crucial role in the urea cycle and also regulates the bioavailability of L-arginine for other metabolic pathways, including the production of nitric oxide by NOS. nih.gov There are two isoforms of arginase in mammals, Arginase I and Arginase II, which are encoded by different genes and have distinct tissue distributions and subcellular localizations. nih.gov

Given that arginase and NOS share L-arginine as a common substrate, there is a competitive relationship between these two enzymes. nih.gov Increased arginase activity can deplete the local concentration of L-arginine, thereby limiting the production of NO by NOS. nih.gov This interplay has significant implications in various physiological and pathological conditions.

Various arginine derivatives have been studied as inhibitors of arginase. These inhibitors can be broadly categorized as substrate analogues and product analogues. For example, N-hydroxy-L-arginine (NOHA), an intermediate in the biosynthesis of NO, is a potent inhibitor of arginase. nih.gov Another analogue, nor-N-hydroxy-L-arginine (nor-NOHA), which has a shorter side chain, is also a powerful arginase inhibitor. nih.gov The inhibitory mechanism of these compounds often involves the displacement of a metal-bridging hydroxide ion in the active site of the enzyme by the N-hydroxy group of the inhibitor. nih.gov

The structural similarity of this compound to L-arginine suggests that it could potentially interact with arginase. Depending on the specific modifications to the arginine moiety, analogues of this peptide could be designed to act as arginase inhibitors. The development of such inhibitors is an active area of research, as they have therapeutic potential in conditions where excessive arginase activity contributes to pathology, such as cardiovascular and inflammatory diseases. researchgate.net

| Compound | Target Isoform(s) | Inhibitory Constant (Kd/Ki) |

|---|---|---|

| N-hydroxy-L-arginine (NOHA) | Human Arginase I | 3.6 µM (Kd) |

| nor-N-hydroxy-L-arginine (nor-NOHA) | Human Arginase I | 517 nM (Kd) |

| L-lysine | Human Arginase I | 13 µM (Kd) |

Structure Activity Relationships Sar of N Methylphenylalanyl Prolyl Arginine and Its Derivatives

Elucidation of Key Structural Determinants for Potency and Selectivity

The potency and selectivity of N-Methylphenylalanyl-prolyl-arginine analogs are highly dependent on specific structural features, including N-methylation, the stereochemistry of the amino acid residues, and the nature of the phenylalanine and proline moieties.

N-methylation, the substitution of a hydrogen atom on a nitrogen with a methyl group, can significantly impact the biological activity and properties of peptides. In the context of this compound and related peptides, N-methylation at the phenylalanine and arginine residues has been shown to be of particular importance.

N-methylation of the peptide backbone can enhance metabolic stability by protecting the amide bonds from proteolytic cleavage. For instance, in a series of bivalent thrombin inhibitors that included a D-phenylalanyl-prolyl-Nα(methyl)arginyl active site blocking segment, the methylation of the P1 arginine residue was found to prevent thrombin-catalyzed proteolysis. nih.gov This increased resistance to degradation is a significant advantage for therapeutic peptides.

Furthermore, N-methylation can influence the conformational preferences of the peptide, which in turn can affect its binding affinity for its target. The introduction of a methyl group on the amide nitrogen restricts the rotation around the C-N bond, favoring a trans conformation. This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced potency.

While N-methylation at the arginine residue has been shown to prevent proteolysis, it can also lead to a moderate decrease in binding affinity compared to the unmethylated analog. nih.gov This suggests a trade-off between metabolic stability and binding affinity that needs to be carefully balanced during drug design. Molecular modeling studies have suggested that the Nα-methyl group in Nα(Me)Arg-containing peptides can disturb the active-site geometry of target enzymes like thrombin, which impairs efficient cleavage but may also slightly alter the optimal binding interactions. nih.gov

The following table illustrates the conceptual impact of N-methylation on the properties of a hypothetical Phenylalanyl-prolyl-arginine analog.

| Compound | Modification | Relative Potency | Proteolytic Stability |

| Phe-Pro-Arg | Unmethylated | 1x | Low |

| MePhe-Pro-Arg | N-Methylphenylalanine | Variable | Moderate |

| Phe-Pro-MeArg | N-Methylarginine | ~0.5x - 1x | High |

| MePhe-Pro-MeArg | Di-N-Methylated | Variable | Very High |

This table is illustrative and based on general principles of peptide N-methylation. Actual values would be target-dependent.

The stereochemistry of the constituent amino acids is a critical determinant of the biological activity of peptides. The substitution of naturally occurring L-amino acids with their D-enantiomers can have profound effects on the peptide's conformation, stability, and receptor interactions.

In the context of Phenylalanyl-prolyl-arginine based inhibitors, the use of D-phenylalanine at the P3 position has been shown to be particularly effective. The amine and carbonyl groups of D-Phe establish crucial hydrogen bonds with the active site of enzymes like thrombin, and its aromatic side chain engages in favorable stacking interactions. nih.gov In fact, the use of a D-amino acid residue in the P3 position has been observed to increase the effectiveness of affinity labels for thrombin. osti.gov

A structure-based drug design approach was used to develop novel peptidic direct thrombin inhibitors derived from the D-Phe-Pro-D-Arg-P1'-CONH₂ scaffold. The rationale for replacing L-Arg with D-Arg at the P1 position was to confer resistance to proteolysis, a common issue with peptide-based drugs. nih.gov The resulting tetrapeptides were found to be competitive inhibitors of α-thrombin. nih.gov This highlights the utility of incorporating D-amino acids to enhance the drug-like properties of these peptides.

The following table provides a conceptual overview of how stereochemistry at different positions might influence the activity of a Phenylalanyl-prolyl-arginine analog.

| P3 Residue | P2 Residue | P1 Residue | Expected Relative Activity | Rationale |

| L-Phe | L-Pro | L-Arg | Low | Susceptible to proteolysis, potentially suboptimal binding conformation. |

| D-Phe | L-Pro | L-Arg | High | Optimal binding interactions and increased stability at P3. |

| L-Phe | L-Pro | D-Arg | Moderate | Increased stability at P1, but may alter binding interactions. |

| D-Phe | L-Pro | D-Arg | Moderate to High | Combines stability benefits at both P1 and P3. nih.gov |

This table is based on findings from related D-Phe-Pro-Arg inhibitors and general principles of peptide stereochemistry.

The phenylalanine and proline residues in the this compound scaffold play crucial roles in orienting the peptide for optimal interaction with its biological target. The introduction of analogs of these amino acids can further refine the binding affinity and selectivity.

Proline and its analogs are frequently used in drug design to introduce conformational constraints. The rigid five-membered ring of proline restricts the peptide backbone, which can help to pre-organize the molecule into its bioactive conformation, thus reducing the entropic penalty of binding. A variety of proline mimetics have been developed to further explore conformational space and introduce additional interaction points. nih.gov For example, 3-substituted prolines have been reported as useful tools for SAR studies. mdpi.com

The phenylalanine residue at the P3 position typically engages in hydrophobic and aromatic interactions within the binding pocket of the target protein. Analogs of phenylalanine can be used to probe the size and electronic requirements of this pocket. For instance, substitutions on the phenyl ring can modulate the electronic properties and introduce new interactions. In a study on thrombin receptor-tethered ligand peptides, the replacement of a phenylalanine residue with para-fluorophenylalanine significantly enhanced activity, suggesting a favorable interaction of the fluorine atom with the receptor. nih.gov

The following table illustrates the potential impact of incorporating phenylalanine and proline analogs on binding affinity.

| P3 Analog | P2 Analog | Expected Impact on Binding Affinity | Rationale |

| Phenylalanine | Proline | Baseline | Standard scaffold. |

| Cyclohexylalanine | Proline | Potentially Increased | Enhances hydrophobicity of the side chain. |

| p-Fluoro-phenylalanine | Proline | Potentially Increased | Favorable electronic interactions. nih.gov |

| Phenylalanine | (4R)-4-Fluoroproline | Potentially Increased | Induces a specific ring pucker, influencing backbone conformation. |

| Phenylalanine | Thiazolidine-4-carboxylic acid | Variable | Alters the ring heteroatom, affecting geometry and electronic properties. |

This table is illustrative and based on general principles of amino acid analog substitutions in peptides.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies can be invaluable for predicting the potency of novel analogs and for guiding the design of more effective compounds.

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of structurally related compounds with known biological activities are aligned based on a common scaffold. The steric, electrostatic, hydrophobic, and hydrogen-bonding fields around each molecule are then calculated and correlated with their biological activities using statistical methods like Partial Least Squares (PLS).

For tripeptide inhibitors, such as those based on the Phe-Pro-Arg scaffold, QSAR models can provide insights into the structural requirements for potent inhibition. For example, a 3D-QSAR study on tripeptidyl thrombin inhibitors resulted in a satisfactory model of the thrombin active site, which could be used to guide the development of novel inhibitors. nih.gov The contour maps generated from these models can highlight regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity.

While a specific QSAR model for this compound is not publicly available, the principles from studies on similar tripeptide inhibitors can be applied. A hypothetical QSAR model for a series of this compound analogs might reveal the following:

Steric Fields: Favorable steric interactions in the P3 pocket accommodating the phenylalanine side chain, with potential for larger hydrophobic groups to enhance potency.

Electrostatic Fields: A strong requirement for a positive electrostatic potential in the P1 pocket to interact with a negatively charged residue (e.g., Asp189 in thrombin).

Hydrophobic Fields: The importance of hydrophobic interactions in the P2 and P3 regions.

Hydrogen Bond Donor/Acceptor Fields: The critical role of hydrogen bond donors and acceptors in the peptide backbone for maintaining the bioactive conformation and interacting with the target.

The predictive power of a QSAR model is typically assessed by its cross-validated correlation coefficient (q²) and its ability to predict the activity of a test set of compounds not used in model generation. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Scaffold Hopping and Bioisosteric Replacements in Peptide Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the design of novel compounds with improved properties. These techniques involve replacing the core structure (scaffold) or specific functional groups of a known active molecule with chemically different moieties that retain the key interactions required for biological activity.

In the context of this compound, scaffold hopping could involve replacing the tripeptide backbone with a non-peptidic scaffold that maintains the spatial arrangement of the key pharmacophoric elements: the N-methylphenylalanine side chain, the proline ring, and the basic arginine side chain. This can lead to compounds with improved oral bioavailability and metabolic stability compared to their peptidic counterparts.

Bioisosteric replacement, on the other hand, focuses on replacing specific functional groups. For the arginine residue, which is often a key determinant of activity but can also contribute to poor pharmacokinetic properties, several bioisosteric replacements have been explored. These include replacing the guanidinium (B1211019) group with other basic moieties that can still form a salt bridge with a corresponding acidic residue in the target protein. Examples of arginine mimetics include amidines and other constrained cyclic amines. nih.gov The use of arginine isosteres is a known strategy to overcome the poor membrane permeability often associated with peptides containing this highly polar amino acid. researchgate.net

The REPLACE strategy (Replacement with Partial Ligand Alternatives through Computational Enrichment) is a fragment-based approach that has been used to identify suitable mimetics for critical residues like arginine. nih.govnih.gov This method can help in converting a peptidic inhibitor into a more drug-like molecule.

The following table presents some potential bioisosteric replacements for the arginine side chain in this compound.

| Original Group | Bioisosteric Replacement | Rationale |

| Guanidinium (Arginine) | Benzamidine | Maintains a basic group for ionic interactions, but with different geometry and electronics. |

| Guanidinium (Arginine) | Aminopyridine | A basic heterocyclic ring that can act as a hydrogen bond acceptor and engage in ionic interactions. |

| Guanidinium (Arginine) | Carbamoyl guanidine | A chemically stable structure with lower basicity than guanidine, but still protonated at physiological pH, allowing for further conjugation. iris-biotech.de |

| Guanidinium (Arginine) | (2S)-2-amino-(3S)-3-(1-carbamimidoyl-piperidin-3-yl)-propanoic acid (SAPA) | A constrained arginine mimic that can enhance selectivity for certain proteases. nih.gov |

This table provides examples of potential bioisosteric replacements for the arginine side chain.

By employing these advanced drug design strategies, it is possible to systematically explore the chemical space around the this compound scaffold to develop novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles.

Compound Names Table

| Abbreviation | Full Name |

| D-Phe | D-Phenylalanine |

| L-Phe | L-Phenylalanine |

| Pro | Proline |

| Arg | Arginine |

| MePhe | N-Methylphenylalanine |

| MeArg | N-Methylarginine |

| D-Arg | D-Arginine |

| L-Arg | L-Arginine |

| Cha | Cyclohexylalanine |

| p-F-Phe | para-Fluoro-phenylalanine |

| SAPA | (2S)-2-amino-(3S)-3-(1-carbamimidoyl-piperidin-3-yl)-propanoic acid |

| PPACK | D-Phe-Pro-Arg-chloromethylketone |

| fPrI | D-Phe-Pro-D-Arg-L-Isoleucine-CONH₂ |

| fPrC | D-Phe-Pro-D-Arg-L-Cysteine-CONH₂ |

| fPrt | D-Phe-Pro-D-Arg-D-Threonine-CONH₂ |

Molecular Modeling and Computational Approaches in N Methylphenylalanyl Prolyl Arginine Research

Ligand-Protein Docking and Binding Mode Analysis

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For a peptide like N-Methylphenylalanyl-prolyl-arginine, docking simulations would be employed to understand how it fits into the active site of a target enzyme, such as a protease.

The process involves generating a multitude of possible conformations and orientations (poses) of the peptide within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. Analysis of the top-ranked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For instance, the arginine residue, with its guanidinium (B1211019) group, is often critical for forming strong salt bridges with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. The phenylalanine residue can engage in pi-pi stacking or hydrophobic interactions, while the N-methyl group can influence the peptide's backbone conformation and its interactions with the protein.

Table 1: Potential Intermolecular Interactions in Ligand-Protein Docking

| Interaction Type | Peptide Residue | Potential Protein Residue Partner |

|---|---|---|

| Hydrogen Bond | Arginine (guanidinium), Phenylalanine (amine), Proline (carbonyl) | Asp, Glu, Asn, Gln, Ser, Thr |

| Electrostatic (Salt Bridge) | Arginine (+ charge) | Asp (- charge), Glu (- charge) |

| Hydrophobic | Phenylalanine (phenyl ring), Proline (pyrrolidine ring) | Ala, Val, Leu, Ile, Phe, Trp |

Molecular Dynamics Simulations for Conformational Flexibility and Interaction Dynamics

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of both the peptide and the protein.

For this compound, an MD simulation would start with the docked complex placed in a simulated physiological environment (water, ions). Over the course of the simulation (typically nanoseconds to microseconds), researchers can observe how the peptide adapts its shape within the binding site and how the protein itself may undergo conformational changes to accommodate the ligand. These simulations are crucial for assessing the stability of the interactions predicted by docking. They can reveal, for example, whether key hydrogen bonds are maintained over time or if water molecules play a mediating role in the binding interface.

De Novo Design and Virtual Screening of Novel Analogues

Computational methods are powerful tools for discovering new and improved versions of a lead compound.

De Novo Design: This approach involves building novel molecules from scratch within the constraints of the protein's active site. Algorithms can piece together molecular fragments to design new analogues of this compound that are predicted to have higher affinity or better selectivity.

Virtual Screening: This high-throughput computational technique is used to search large libraries of existing compounds to identify those that are likely to bind to a target protein. In the context of this compound, a pharmacophore model could be built based on its key chemical features (e.g., a positive charge, a hydrophobic aromatic group, hydrogen bond donors/acceptors). This model would then be used to rapidly screen virtual libraries for molecules that match this 3D arrangement of features, identifying potential new inhibitors.

Prediction of Enzyme Substrate Specificity and Inhibitor Resistance Mechanisms

Computational approaches can also be used to predict how changes in either the enzyme or the peptide inhibitor affect their interaction. By creating computational models of different enzyme variants (mutants), researchers can perform docking and MD simulations to predict whether these mutations will lead to inhibitor resistance. For example, a mutation in the binding site that disrupts a key salt bridge with the arginine residue of this compound would likely be predicted to decrease its binding affinity, suggesting a mechanism of resistance.

Similarly, these methods can probe enzyme substrate specificity. By computationally testing a range of different peptide sequences, it is possible to build models that predict which peptides are likely to be good substrates or potent inhibitors for a particular enzyme, guiding the design of more specific and effective molecules.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aspartate |

| Glutamate |

| Alanine |

| Valine |

| Leucine |

| Isoleucine |

| Phenylalanine |

| Tryptophan |

| Tyrosine |

| Histidine |

| Asparagine |

| Glutamine |

| Serine |

Advanced Research Methodologies and Preclinical Experimental Models

In Vitro Enzymatic Assays for Kinetic and Inhibition Studies

In vitro enzymatic assays are fundamental for characterizing the interaction between an inhibitor like N-Methylphenylalanyl-prolyl-arginine and its target enzyme, typically a serine protease such as thrombin or Factor Xa. These assays determine the inhibitor's potency (e.g., IC₅₀ or Kᵢ values) and mechanism of action.

Spectrophotometric and Fluorometric MethodsSpectrophotometric and fluorometric assays are the primary methods for conducting kinetic studies of enzyme inhibition. These assays rely on a chromogenic or fluorogenic substrate that, when cleaved by the target enzyme, releases a molecule that can be detected by changes in absorbance or fluorescence.

To study this compound, one would perform the following:

Assay Principle: The target protease is incubated with a synthetic substrate that mimics its natural cleavage site and is linked to a reporter group (e.g., p-nitroaniline for spectrophotometry or 7-amino-4-methylcoumarin (B1665955) for fluorometry).

Inhibition Studies: The assay is run in the presence of varying concentrations of this compound. The rate of substrate cleavage is measured over time. A decrease in the rate of product formation indicates inhibition.

Data Analysis: By plotting the reaction velocity against the inhibitor concentration, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. Further kinetic experiments, by varying both substrate and inhibitor concentrations, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ).

Table 1: Hypothetical Kinetic Data for this compound against a Target Protease

| Inhibitor Concentration (nM) | Enzyme Activity (%) |

|---|---|

| 0.1 | 98.5 |

| 1 | 85.2 |

| 10 | 51.3 |

| 100 | 15.8 |

| 1000 | 5.1 |

This table is illustrative and does not represent published data.

Activity-Based Protein Profiling (ABPP) with Labeled AnaloguesActivity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to identify and characterize enzyme activity in complex biological samples.mtoz-biolabs.comIt employs active site-directed covalent probes to label active enzymes.nih.govnih.gov

To apply ABPP to this compound, a labeled analogue would be synthesized. This involves:

Probe Design: An activity-based probe (ABP) would be created based on the this compound structure. This probe would include a reactive "warhead" (e.g., a chloromethylketone or fluorophosphonate) that forms a covalent bond with a catalytic residue in the enzyme's active site, and a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore like rhodamine for imaging). mtoz-biolabs.com

Competitive ABPP: To identify the targets of the parent compound, a competitive ABPP experiment is performed. A proteome (e.g., cell lysate) is first incubated with this compound, followed by the addition of the corresponding ABP. The parent compound will compete with the probe for binding to the active site of its target enzyme(s).

Analysis: The reduction in labeling of a specific protein by the ABP in the presence of this compound indicates that the protein is a target. Labeled proteins can be visualized by gel electrophoresis and fluorescence scanning or identified with high resolution by mass spectrometry after enrichment of biotin-tagged proteins. mtoz-biolabs.com

Ex Vivo and In Vitro Cell-Based Models for Pathway Investigation

While direct enzymatic assays provide data on potency, cell-based and ex vivo models are crucial for understanding a compound's effect in a more physiologically relevant context.

For a compound like this compound, which resembles thrombin inhibitors, a key ex vivo model is the platelet aggregation assay. mdpi.com Thrombin is a potent activator of platelets, so an effective inhibitor would be expected to prevent this.

Methodology: Platelet-rich plasma is isolated from whole blood. An aggregating agent, such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin, is added to induce platelet aggregation, which is monitored by measuring the change in light transmittance through the sample using an aggregometer.

Inhibitor Testing: The assay is performed with and without the addition of this compound. A reduction in the extent or rate of platelet aggregation in the presence of the compound would demonstrate its functional efficacy as an anti-platelet agent. nih.gov Cell-based enzyme activity assays would involve treating intact cells with the compound and then measuring the activity of a target protease in the cell lysate to assess cell permeability and target engagement in a cellular environment.

Biomolecular Interaction Analysis (e.g., Surface Plasmon Resonance (SPR)) for Binding Affinity

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of biomolecular interactions. nih.gov It is used to determine the kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₔ) of an inhibitor binding to its target protein.

The application of SPR to study this compound would involve:

Immobilization: The purified target enzyme (e.g., thrombin) is immobilized onto the surface of an SPR sensor chip.

Interaction Analysis: A solution containing this compound at various concentrations is flowed over the chip surface. Binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the surface, which is detected and measured in real-time as a response signal.

Kinetic and Affinity Determination: The binding sensorgram provides data on how quickly the inhibitor binds (association) and dissociates. By fitting this data to kinetic models, the rate constants (kₐ and kₔ) are determined. The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is calculated as the ratio kₔ/kₐ. A lower Kₔ value signifies a higher binding affinity.

Table 2: Illustrative SPR Data for this compound Binding to a Target Protease

| Parameter | Value |

|---|---|

| Association Rate (kₐ) (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| Dissociation Rate (kₔ) (s⁻¹) | 3.0 x 10⁻⁴ |

| Dissociation Constant (Kₔ) (nM) | 2.0 |

This table is illustrative and does not represent published data.

Structural Biology Techniques (e.g., X-ray Crystallography of Inhibitor-Enzyme Complexes)

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including protein-inhibitor complexes. pan.pl Obtaining a crystal structure of this compound bound to its target enzyme would provide invaluable insight into its mechanism of action.

The process involves:

Co-crystallization: The purified target enzyme and this compound are mixed together and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).

X-ray Diffraction: Once suitable crystals are grown, they are exposed to an intense X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern. nih.gov

Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.

The resulting structure would reveal the precise binding mode of this compound in the enzyme's active site, showing the specific hydrogen bonds, ionic interactions, and hydrophobic contacts that are critical for its inhibitory activity. This information is crucial for structure-based drug design and the optimization of inhibitor potency and selectivity. No crystal structure for a complex containing "this compound" is currently available in the Protein Data Bank.

No Publicly Available Research Data for this compound to Address Future Perspectives

Despite a comprehensive search of scientific and chemical databases, there is currently no publicly available research information for the specific chemical compound "this compound" that would allow for a detailed analysis of its future perspectives and uncharted research avenues as requested. While the compound is listed in chemical catalogs, confirming its existence, the scientific literature lacks studies on its synthesis, biological activity, and potential applications.

Therefore, it is not possible to generate an article based on the provided outline, which includes:

Rational Design of Next-Generation Highly Potent and Selective Enzyme Inhibitors

Exploration of Unconventional Biological Functions and Interactions

Development of Advanced Synthetic Routes for Complex Analogues

Integration of Omics Data for Systems-Level Understanding of Compound Effects

Without foundational research on "this compound," any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy. There are no detailed research findings or data tables to present for this specific compound.

Further research into this molecule would be required to establish its basic properties and potential biological effects before any informed discussion of its future research directions could take place.

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing N-Methylphenylalanyl-prolyl-arginine with high purity?

- Methodological Answer : Synthesis typically involves stepwise solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Methylation at the phenylalanine residue requires selective protection of other functional groups (e.g., guanidine in arginine) to avoid side reactions. Post-synthesis, reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA) is recommended for purification. Purity assessment should use mass spectrometry (ESI-MS or MALDI-TOF) and analytical HPLC (>95% purity threshold) .

Q. How can researchers detect and quantify this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Sample preparation should include protein precipitation (acetonitrile/methanol) followed by solid-phase extraction (SPE) using mixed-mode cartridges. Calibration curves with deuterated internal standards (e.g., D₃-methyl-labeled analogs) improve accuracy in serum or tissue homogenates .

Q. What experimental conditions stabilize this compound during in vitro studies?

- Methodological Answer : Aqueous solutions require pH 3–4 (adjusted with HCl) to suppress hydrolysis of the prolyl-arginine bond, which is susceptible to alkaline conditions. Storage at -80°C in lyophilized form with desiccants prevents auto-hydrolysis. Avoid prolonged exposure to temperatures >4°C during handling .

Advanced Research Questions

Q. How does the methyl group on phenylalanine influence the peptide’s interaction with proteolytic enzymes like DPP-4 or PCP?

- Methodological Answer : Use competitive inhibition assays with fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4). Compare kinetic parameters (Km, Vmax) of methylated vs. non-methylated peptides via Lineweaver-Burk plots. Structural analysis (X-ray crystallography or molecular docking) can reveal steric hindrance effects from methylation on enzyme active-site binding .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses with strict inclusion criteria (e.g., consistent assay protocols, purity >95%). Validate conflicting results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity). Control variables such as buffer ionic strength and redox conditions, which may alter peptide conformation .

Q. How can researchers model the in vivo degradation kinetics of this compound?

- Methodological Answer : Employ stable isotope tracing (¹³C/¹⁵N-labeled peptide) in animal models, with serial blood/tissue sampling. Degradation pathways are identified via metabolite profiling (LC-HRMS) and compared to in vitro protease digestion assays. Compartmental pharmacokinetic models (e.g., NONMEM) integrate data on renal clearance and hepatic metabolism .

Q. What role does the prolyl-arginine motif play in the peptide’s interaction with hypoxia-inducible pathways?

- Methodological Answer : Use HIF-1α luciferase reporter assays in hypoxic cell lines (e.g., Hep3B). Compare transcriptional activity of cells treated with wild-type vs. prolyl-arginine-mutated peptides. Co-immunoprecipitation (Co-IP) with HIF-1α and ubiquitin ligases (e.g., pVHL) can elucidate degradation modulation via the ODD domain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.